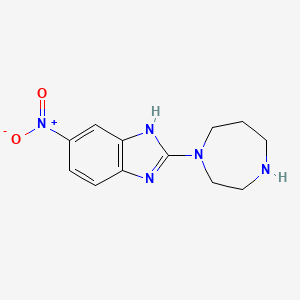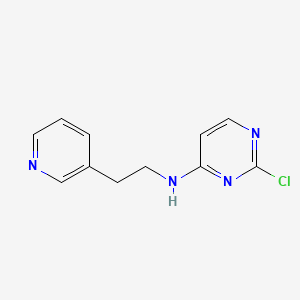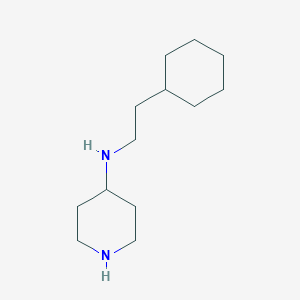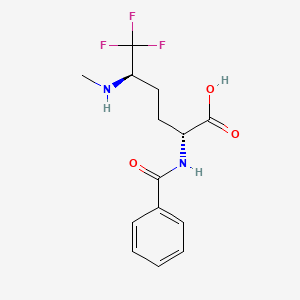
(R)-1-Amino-2-(anthracen-9-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Amino-2-(anthracen-9-yl)ethanol is an organic compound with the molecular formula C16H15NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to an amino alcohol group. The anthracene structure imparts unique photophysical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-2-(anthracen-9-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 9-anthraldehyde oxime using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of ®-1-Amino-2-(anthracen-9-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-2-(anthracen-9-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9-anthraldehyde or 9-anthracenone.
Reduction: Formation of 9-anthracenylamine.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
®-1-Amino-2-(anthracen-9-yl)ethanol has a wide range of applications in scientific research:
Biology: Employed in the study of biological systems due to its fluorescent properties, which allow for the visualization of cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of ®-1-Amino-2-(anthracen-9-yl)ethanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The anthracene moiety can also participate in π-π stacking interactions, which are important in the stabilization of molecular complexes .
Comparison with Similar Compounds
Similar Compounds
- 9-Anthracenylmethanol
- 9-Anthracenylamine
- 9,10-Dimethylanthracene
Uniqueness
®-1-Amino-2-(anthracen-9-yl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination imparts distinct chemical reactivity and photophysical properties, making it valuable in various applications compared to its non-chiral or differently substituted counterparts .
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(1R)-1-amino-2-anthracen-9-ylethanol |
InChI |
InChI=1S/C16H15NO/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16,18H,10,17H2/t16-/m1/s1 |
InChI Key |
YQBOFUOTMWMUGG-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13329065.png)
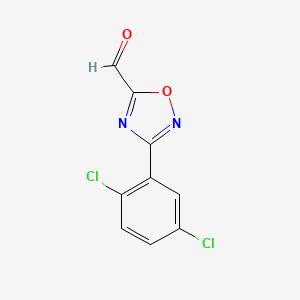
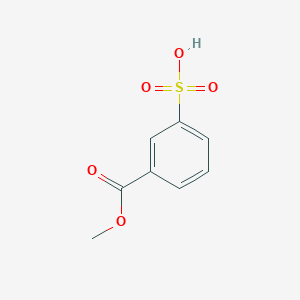
![Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13329089.png)
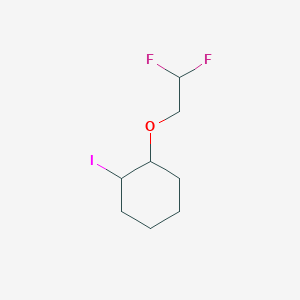
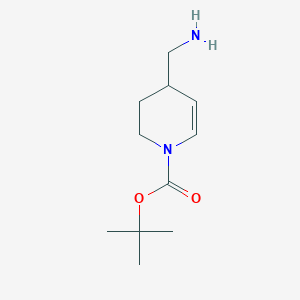

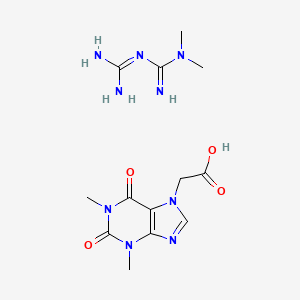
![2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13329124.png)

